molecular formula C5H12OS2 B8812610 Ethyl (ethylthio)methyl sulphoxide CAS No. 37032-07-8

Ethyl (ethylthio)methyl sulphoxide

Cat. No.: B8812610
CAS No.: 37032-07-8
M. Wt: 152.3 g/mol
InChI Key: NWBCRWCKZUXDNV-UHFFFAOYSA-N
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Description

Ethyl (ethylthio)methyl sulphoxide (C$5$H${12}$OS$_2$) is a sulfoxide derivative characterized by a sulfinyl group (S=O) bonded to a methyl group and an ethylthio (ethyl-sulfur) substituent. Sulfoxides are widely used as polar aprotic solvents, intermediates in organic synthesis, and bioactive agents in agrochemicals or pharmaceuticals .

Properties

CAS No.

37032-07-8

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

1-(ethylsulfinylmethylsulfanyl)ethane

InChI

InChI=1S/C5H12OS2/c1-3-7-5-8(6)4-2/h3-5H2,1-2H3

InChI Key

NWBCRWCKZUXDNV-UHFFFAOYSA-N

Canonical SMILES

CCSCS(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis Pathways : this compound may be synthesized via oxidation of the corresponding sulfide (ethyl (ethylthio)methyl sulfide) using agents like hydrogen peroxide, though direct evidence is lacking.
  • Toxicological Data : Safety profiles for similar sulfoxides (e.g., DMSO) emphasize low acute toxicity but caution against prolonged exposure. Ethylthio groups in pesticides () suggest the need for rigorous toxicity studies .
  • Thermodynamic Properties : Boiling points and solubility data are inferred from analogs. Experimental measurements are critical for industrial applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl (ethylthio)methyl sulphoxide?

Answer:
this compound can be synthesized via oxidation of its thioether precursor, Ethyl (ethylthio)methyl sulfide, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). Key considerations include:

  • Reagent stoichiometry : A 1:1 molar ratio of thioether to oxidant minimizes over-oxidation to sulfones.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature control : Reactions are typically conducted at 0–25°C to prevent exothermic side reactions.
    Characterization via NMR (¹H, ¹³C) and FT-IR confirms the sulphoxide structure, with S=O stretching vibrations observed at ~1030–1060 cm⁻¹ .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The sulphoxide group acts as a polar, electron-withdrawing moiety, directing nucleophilic attack to the methylthio carbon. Steric hindrance from the ethyl group modulates reactivity:

  • Electronic analysis : DFT calculations reveal partial positive charge on the methylthio carbon, favoring SN2 mechanisms.
  • Steric effects : Bulkier nucleophiles (e.g., tert-butoxide) exhibit reduced reactivity compared to smaller nucleophiles (e.g., methoxide).
    Experimental validation involves kinetic studies under varying nucleophile concentrations and temperatures, with progress monitored via GC-MS or HPLC .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves sulphoxides from sulfones and thioethers.
  • Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺) provides high specificity for quantification in biological or environmental samples.
  • Calibration standards : Use deuterated analogues (e.g., d₃-Ethyl (ethylthio)methyl sulphoxide) as internal standards to correct for matrix effects .

Advanced: Can this compound act as a chiral auxiliary in asymmetric catalysis?

Answer:
The sulphoxide’s sulfur atom is a stereogenic center, enabling its use in chiral induction. For example:

  • Coordination chemistry : As a ligand in transition-metal complexes (e.g., Pd or Rh), it can induce enantioselectivity in cross-coupling reactions.
  • Experimental design : Chiral HPLC or polarimetry validates enantiomeric excess (ee), while X-ray crystallography confirms ligand-metal coordination geometry.
    Challenges include optimizing ligand-metal ratios and mitigating racemization under catalytic conditions .

Basic: How can researchers mitigate peroxide formation during storage of this compound?

Answer:

  • Stabilizers : Add 0.1–1% hydroquinone or BHT to inhibit radical-initiated peroxide formation.
  • Storage conditions : Store under inert gas (N₂ or Ar) at –20°C in amber glass to limit light/oxygen exposure.
  • Testing : Regularly assay peroxide content via iodometric titration or test strips, with thresholds <100 ppm deemed safe .

Advanced: What computational approaches predict the metabolic fate of this compound in biological systems?

Answer:

  • In silico modeling : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation pathways. Predominant metabolites likely include sulfones and hydroxylated derivatives.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes) analyzed via LC-HRMS.
  • Data interpretation : Focus on Michaelis-Menten kinetics (Km, Vmax) to assess enzymatic turnover .

Basic: What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent selection : Slow evaporation from ether/hexane mixtures yields high-quality crystals.
  • Temperature gradients : Use a cooling rate of 0.5°C/hour to avoid lattice defects.
  • Data collection : Resolve sulfur anomalous scattering effects by collecting data at λ = 1.54 Å (Cu-Kα radiation) .

Advanced: How does the sulfoxide group influence the compound’s behavior in nonpolar solvents?

Answer:

  • Solubility studies : this compound exhibits limited solubility in alkanes but forms micelles in toluene due to dipole-induced dipole interactions.
  • Spectroscopic evidence : ¹H NMR chemical shifts (δ ~2.5–3.0 ppm for SCH₂) indicate solvent-dependent conformational changes.
  • Computational support : MD simulations reveal solvent-shell reorganization around the sulfoxide moiety .

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